2'-Azetidinomethyl-2,4-difluorobenzophenone
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Overview
Description
2’-Azetidinomethyl-2,4-difluorobenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is a white crystalline solid with the molecular formula C17H15F2NO and a molecular weight of 287.3 g/mol. This compound is known for its potent and selective inhibition of the enzyme fatty acid amide hydrolase.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Azetidinomethyl-2,4-difluorobenzophenone typically involves the reaction of 2,4-difluorobenzophenone with azetidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2’-Azetidinomethyl-2,4-difluorobenzophenone involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2’-Azetidinomethyl-2,4-difluorobenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: It undergoes substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted products .
Scientific Research Applications
2’-Azetidinomethyl-2,4-difluorobenzophenone has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It serves as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase, making it valuable in biological studies.
Medicine: Its inhibitory properties are explored for potential therapeutic applications in treating conditions related to fatty acid amide hydrolase activity.
Industry: It is used in manufacturing processes to improve product quality and efficiency.
Mechanism of Action
The mechanism of action of 2’-Azetidinomethyl-2,4-difluorobenzophenone involves its inhibition of the enzyme fatty acid amide hydrolase. This enzyme is responsible for the hydrolysis of fatty acid amides, and its inhibition leads to increased levels of these amides in the body. The compound binds irreversibly to the active site of the enzyme, preventing its activity and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Azetidinomethyl-2’-fluorobenzophenone
- 2-Azetidinomethyl-4’-fluorobenzophenone
- 2-Azetidinomethyl-4’-difluorobenzophenone
Uniqueness
2’-Azetidinomethyl-2,4-difluorobenzophenone is unique due to its dual fluorine substitution on the benzophenone ring, which enhances its inhibitory potency and selectivity towards fatty acid amide hydrolase compared to similar compounds.
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(2,4-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO/c18-13-6-7-15(16(19)10-13)17(21)14-5-2-1-4-12(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYMMPODOVNHQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643729 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-31-2 |
Source
|
Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2,4-difluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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